molecular formula C8H8N2O2 B1448346 furan-2-yl(1H-imidazol-2-yl)methanol CAS No. 1502768-59-3

furan-2-yl(1H-imidazol-2-yl)methanol

Cat. No. B1448346
CAS RN: 1502768-59-3
M. Wt: 164.16 g/mol
InChI Key: SAGPEZDBEOTHDE-UHFFFAOYSA-N
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Description

“Furan-2-yl(1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C8H8N2O2. It is related to the class of compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “furan-2-yl(1H-imidazol-2-yl)methanol”, can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of “furan-2-yl(1H-imidazol-2-yl)methanol” can be represented by the InChI code: 1S/C8H6N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5H,(H,9,10) .


Chemical Reactions Analysis

The alcohols derived from “furan-2-yl(1H-imidazol-2-yl)methanol” can be converted into carbonyl compounds via the corresponding quaternary salts .


Physical And Chemical Properties Analysis

The physical form of “furan-2-yl(1H-imidazol-2-yl)methanol” is solid, and it has a molecular weight of 162.15 .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of furan-2-yl(1H-imidazol-2-yl)methanol, is known for its broad range of chemical and biological properties . The derivatives of imidazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antibacterial and Antioxidant Properties

Compounds containing imidazole and furan scaffolds have been synthesized and tested for their antibacterial and antioxidant properties . Thiazoles 3a and 8a showed the highest antibacterial activity against S. aureus and E. coli . Promising thiazoles 3a and 6a also showed the best antioxidant activities .

Antifungal Applications

Imidazole derivatives have been tested for their antifungal properties against strains like Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger .

Single-Molecule Magnets

Materials prepared from (benzo [d]imidazol-2-yl)methanol, which is structurally similar to furan-2-yl(1H-imidazol-2-yl)methanol, include Co (II) cubane complexes that behave as single-molecule magnets .

Catalyst for Water Electro-Oxidation

Compounds derived from (benzo [d]imidazol-2-yl)methanol have been used as a cobalt catalyst for water electro-oxidation at neutral pH .

Fluorophores and Near-Infrared Dyes

Compounds derived from (benzo [d]imidazol-2-yl)methanol have been used to create red-emitting fluorophores with high quantum yields and near-infrared dyes with absorption maxima near 950 nm .

Cytotoxic and Apoptosis-Inducing Agents

Compounds derived from (benzo [d]imidazol-2-yl)methanol have shown cytotoxic and apoptosis-inducing properties .

Antimicrobial Activity

Prominent derivatives of (benzo [d]imidazol-2-yl)methanol have shown antimicrobial activity .

Mechanism of Action

properties

IUPAC Name

furan-2-yl(1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5,7,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGPEZDBEOTHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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